molecular formula C5H13NO2 B1612736 1-Methoxy-3-(methylamino)propan-2-ol CAS No. 60755-68-2

1-Methoxy-3-(methylamino)propan-2-ol

Cat. No.: B1612736
CAS No.: 60755-68-2
M. Wt: 119.16 g/mol
InChI Key: FQPOLOTYYAEFEQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(methylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of epoxide compounds with methylamine. For instance, the reaction of propylene oxide with methylamine under controlled conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines or ethers .

Scientific Research Applications

1-Methoxy-3-(methylamino)propan-2-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 1-Methoxy-3-(methylamino)propan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can modulate signal transduction pathways by binding to receptors on cellular membranes, influencing cellular responses and activities .

Properties

IUPAC Name

1-methoxy-3-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6-3-5(7)4-8-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOLOTYYAEFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609825
Record name 1-Methoxy-3-(methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60755-68-2
Record name 1-Methoxy-3-(methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60755-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-3-(methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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